molecular formula C13H22N2O4 B1413472 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate CAS No. 1823265-38-8

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate

Cat. No.: B1413472
CAS No.: 1823265-38-8
M. Wt: 270.32 g/mol
InChI Key: IJSXTUMCGDQTGI-UHFFFAOYSA-N
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Description

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including the presence of a tert-butyl group and a methyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . This reaction typically yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced pyrrole derivatives.

Scientific Research Applications

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate is unique due to its specific structural features, such as the tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXTUMCGDQTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 2
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 3
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 4
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 5
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 6
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate

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